molecular formula C18H24N2O3S B8396367 tert-Butyl 3-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate

tert-Butyl 3-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate

Cat. No.: B8396367
M. Wt: 348.5 g/mol
InChI Key: ILDWTOVMEJUDRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H24N2O3S and its molecular weight is 348.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

tert-butyl 3-(1,3-benzothiazol-2-yloxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H24N2O3S/c1-18(2,3)23-17(21)20-10-6-7-13(11-20)12-22-16-19-14-8-4-5-9-15(14)24-16/h4-5,8-9,13H,6-7,10-12H2,1-3H3

InChI Key

ILDWTOVMEJUDRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC3=CC=CC=C3S2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(tert-Butoxycarbonyl)piperidin-3-ylmethanol (300 mg, 1.39 mmol) was dissolved in N,N-dimethylformamide (5 mL). While this solution was chilled in an ice bath, 60% sodium hydride in oil (83.6 mg, 2.09 mmol) was added. The reaction mixture was stirred for 10 min while ice-chilled and for another 10 min at room temperature. 2-chlorobenzothiazole (0.344 mL, 2.78 mmol) and sodium iodide (208 mg, 1.39 mmol) were then added and the mixture was stirred at room temperature for 5 hours. Subsequently, water was added and the mixture was extracted with ethyl acetate. The extract washed with brine. The washed product was then dried over magnesium sulfate and the solvent was evaporated. Purification of the resulting residue by silica gel column chromatography (hexane:ethyl acetate=20:1->5:1) gave 460 mg (95%) of the desired compound as a colorless powder.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
83.6 mg
Type
reactant
Reaction Step Two
Quantity
0.344 mL
Type
reactant
Reaction Step Three
Quantity
208 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
95%

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